1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets, leading to significant inhibitory activity against mycobacterium tuberculosis .
Biochemical Pathways
Given the potential anti-tubercular activity, it may be inferred that the compound could interfere with the metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may lead to the inhibition of mycobacterium tuberculosis growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both piperazine and pyridazine rings. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDJIFVAYYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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